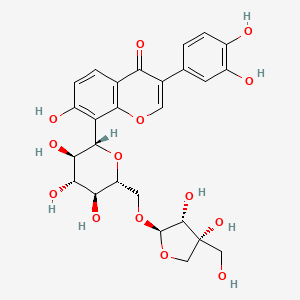

3'-Hydroxymirificin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C26H28O14 |

|---|---|

Molecular Weight |

564.5 g/mol |

IUPAC Name |

8-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-3-(3,4-dihydroxyphenyl)-7-hydroxychromen-4-one |

InChI |

InChI=1S/C26H28O14/c27-8-26(36)9-39-25(24(26)35)38-7-16-19(32)20(33)21(34)23(40-16)17-14(29)4-2-11-18(31)12(6-37-22(11)17)10-1-3-13(28)15(30)5-10/h1-6,16,19-21,23-25,27-30,32-36H,7-9H2/t16-,19-,20+,21-,23+,24+,25-,26-/m1/s1 |

InChI Key |

UXSOWCXXXQKAGC-QOIVFALESA-N |

Isomeric SMILES |

C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C3=C(C=CC4=C3OC=C(C4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)(CO)O |

Canonical SMILES |

C1C(C(C(O1)OCC2C(C(C(C(O2)C3=C(C=CC4=C3OC=C(C4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)(CO)O |

Origin of Product |

United States |

Foundational & Exploratory

The Botanical Treasury: A Technical Guide to the Natural Source and Isolation of 3'-Hydroxymirificin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3'-Hydroxymirificin, a naturally occurring isoflavone with significant potential in pharmaceutical and nutraceutical applications. The primary botanical sources of this compound are identified, with a detailed focus on species within the Pueraria genus. This document outlines a robust protocol for the isolation and purification of this compound from its natural matrix, including quantitative data on extraction yields and purity. Furthermore, a summary of the key signaling pathways modulated by isoflavones is presented to provide context for its potential therapeutic applications.

Natural Source of this compound

This compound is an isoflavone found predominantly in the tuberous roots of plants belonging to the genus Pueraria. The most notable sources are:

-

Pueraria candollei var. mirifica (White Kwao Krua): A plant indigenous to Thailand, renowned for its high concentration of phytoestrogens, including this compound and related isoflavonoids.[1][2][3][4][5] The tuberous roots of this plant are the primary material for commercial extraction.[5]

-

Pueraria lobata (Kudzu): A climbing vine native to East Asia, the root of which is a traditional component of Chinese medicine.[6] It contains a diverse array of isoflavones, including 3'-hydroxypuerarin, a compound closely related to this compound.[6]

The concentration of isoflavones in these plants can vary depending on the cultivar, geographical location, and cultivation conditions.[7]

Quantitative Data on Isoflavone Extraction

The efficiency of isoflavone extraction is highly dependent on the solvent system employed. The following table summarizes the quantitative yield of major isoflavones from Pueraria candollei var. mirifica using different concentrations of ethanol for extraction.

| Isoflavone | 50% Ethanol (mg/g extract) | 75% Ethanol (mg/g extract) | 95% Ethanol (mg/g extract) |

| Puerarin | 4.123 | 4.567 | 5.012 |

| Daidzin | 1.897 | 2.011 | 2.278 |

| Daidzein | 1.543 | 1.765 | 1.886 |

| Genistin | 0.511 | 0.589 | 0.620 |

| Genistein | 0.354 | 0.401 | 0.437 |

Data adapted from Peerakam et al. (2018).[5]

Experimental Protocol: Isolation of this compound

This section details a robust methodology for the isolation and purification of this compound (as 3'-hydroxypuerarin) from Pueraria lobata root lyophilisate, adapted from a published study by Grynkiewicz et al. (2022).[6] This protocol utilizes a combination of Centrifugal Partition Chromatography (CPC) and Flash Chromatography (FC).

Materials and Reagents

-

Dried and powdered Pueraria lobata root

-

Ethyl acetate

-

Ethanol

-

n-Butanol

-

Acetic acid

-

Deionized water

-

Methanol

-

Acetonitrile

-

HPLC grade standards for isoflavones

Extraction of Crude Isoflavone Mixture

-

Macerate the powdered Pueraria lobata root with 70% ethanol at a 1:10 (w/v) ratio for 24 hours at room temperature.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.

-

Lyophilize the crude extract to yield a stable powder.

Centrifugal Partition Chromatography (CPC) for Fractionation

-

Solvent System Preparation: Prepare a biphasic solvent system of ethyl acetate, ethanol, and water. A modifier of 0.5% (v/v) acetic acid can be added to the mobile phase to improve separation.[6]

-

CPC Operation:

-

Dissolve the lyophilized crude extract in the lower aqueous phase of the solvent system.

-

Equilibrate the CPC column with the stationary phase (upper organic phase).

-

Inject the sample solution into the column.

-

Elute the column with the mobile phase (lower aqueous phase) at a constant flow rate.

-

Collect fractions based on UV detection at 254 nm.

-

-

Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing 3'-hydroxypuerarin. Pool the relevant fractions.

Flash Chromatography (FC) for Final Purification

-

Column Preparation: Pack a flash chromatography column with a suitable stationary phase (e.g., C18 silica gel).

-

Sample Loading: Concentrate the pooled fractions from CPC and dissolve the residue in a minimal amount of the initial mobile phase. Load the sample onto the column.

-

Elution: Elute the column with a gradient of methanol and water.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation by HPLC.

-

Final Product: Combine the pure fractions containing 3'-hydroxypuerarin and evaporate the solvent to obtain the purified compound. The identity and purity of the isolated compound should be confirmed using spectroscopic methods such as UV, NMR, and mass spectrometry.[6] A purity of over 60% for mirificin has been reported using this method.[6]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Isolation

Caption: Isolation workflow for this compound.

Generalized Signaling Pathways of Isoflavones

Isoflavones, including this compound, are known to exert their biological effects by modulating various cellular signaling pathways. As phytoestrogens, they can interact with estrogen receptors (ERα and ERβ) and influence downstream gene expression.[6][8] Furthermore, isoflavones can modulate other key signaling cascades, including the PI3K/Akt, MAPK, and NF-κB pathways, which are critical in regulating cell proliferation, apoptosis, and inflammation.[3][7][9][10]

Caption: Key signaling pathways modulated by isoflavones.

Conclusion

This compound, sourced from Pueraria species, represents a promising natural compound for further investigation. The detailed isolation protocol provided in this guide offers a clear pathway for obtaining this compound in high purity for research and development purposes. The understanding of its interaction with key cellular signaling pathways will be instrumental in elucidating its therapeutic potential and guiding future drug discovery efforts.

References

- 1. scispace.com [scispace.com]

- 2. Phytoestrogen Signal Pathways and Estrogen Signaling in Ovarian Cancer: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Soy Isoflavones and Breast Cancer Cell Lines: Molecular Mechanisms and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Puerarin protects against high-fat high-sucrose diet-induced non-alcoholic fatty liver disease by modulating PARP-1/PI3K/AKT signaling pathway and facilitating mitochondrial homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Puerarin induces apoptosis in prostate cancer cells via inactivation of the Keap1/Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Isoflavones in the Prevention of Breast Cancer and Prostate Cancer | MDPI [mdpi.com]

- 7. Protective effects and mechanism of puerarin targeting PI3K/Akt signal pathway on neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phytoestrogen Biological Actions on Mammalian Reproductive System and Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of cancer cell death by isoflavone: the role of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the 3'-Hydroxymirificin Biosynthetic Pathway in Pueraria lobata

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pueraria lobata (kudzu) is a leguminous plant renowned for its rich accumulation of isoflavonoids, a class of secondary metabolites with significant pharmacological activities. Among these are complex glycosides like puerarin and mirificin. This technical guide provides an in-depth overview of the putative biosynthetic pathway of 3'-hydroxymirificin, a hydroxylated and di-glycosylated derivative of the isoflavone daidzein. We detail the enzymatic steps from the general phenylpropanoid pathway to the specific tailoring reactions—hydroxylation, C-glycosylation, and apiosylation—that lead to the final product. This document summarizes key quantitative data, presents detailed experimental protocols for pathway elucidation, and includes pathway and workflow diagrams to facilitate further research and application in metabolic engineering and drug discovery.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound in Pueraria lobata is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the isoflavonoid-specific branch. The pathway culminates in a series of "tailoring" reactions that modify the basic isoflavone scaffold. The core structure, daidzein, is first hydroxylated at the 3' position and then subjected to two distinct glycosylation events.

Step 1: Phenylpropanoid Pathway and Isoflavone Core Synthesis The pathway initiates with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions into 4-coumaroyl-CoA. This intermediate is the precursor for all flavonoids. The key enzymes in this initial phase include Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate-CoA Ligase (4CL)[1].

From 4-coumaroyl-CoA, the isoflavonoid-specific pathway begins. Chalcone Synthase (CHS) and Chalcone Reductase (CHR) work to form isoliquiritigenin, which is then isomerized by Chalcone Isomerase (CHI) to liquiritigenin[1][2]. The critical branch point is catalyzed by Isoflavone Synthase (IFS), a cytochrome P450 enzyme, which converts liquiritigenin to 2,7,4'-trihydroxyisoflavanone. This unstable intermediate is then dehydrated by 2-hydroxyisoflavanone Dehydratase (HID) to yield the central isoflavone intermediate, daidzein [1][3].

Step 2: Hydroxylation and C-Glycosylation To form the 3'-hydroxypuerarin backbone, two key modifications must occur: hydroxylation at the 3' position of the B-ring and C-glycosylation at the 8-position of the A-ring. The precise order of these events depends on the substrate specificity of the involved enzymes.

-

Flavonoid 3'-Hydroxylase (F3'H): This cytochrome P450-dependent monooxygenase introduces a hydroxyl group at the 3' position of the B-ring. It can potentially act on either daidzein to form 3'-hydroxydaidzein or on puerarin to form 3'-hydroxypuerarin[4][5][6].

-

Isoflavone 8-C-Glucosyltransferase (C-GT): This enzyme attaches a glucose moiety from UDP-glucose to the 8th carbon of the isoflavone A-ring via a stable C-C bond. In P. lobata, the enzyme UGT71T5 (also referred to as PlUGT43) is confirmed to catalyze the conversion of daidzein to puerarin (daidzein-8-C-glucoside)[3][7][8]. Another characterized enzyme, PlCGT, also efficiently performs this 8-C-glycosylation[9].

This leads to two potential routes to the intermediate 3'-hydroxypuerarin :

-

Route A: Daidzein → 3'-Hydroxydaidzein → 3'-Hydroxypuerarin

-

Route B: Daidzein → Puerarin → 3'-Hydroxypuerarin

Step 3: Putative Apiosylation to form this compound The final step is the formation of the di-glycoside structure. Mirificin is known to be puerarin with an apiose sugar attached to the C-8 glucose (daidzein-8-C-[apiosyl-(1→6)-glucoside])[5]. By extension, this compound is formed by the attachment of an apiose moiety to the glucose of 3'-hydroxypuerarin. This reaction is catalyzed by a putative UDP-apiose-dependent glycosyltransferase (apiosyltransferase) . While this specific enzyme has not yet been characterized in P. lobata, its function is inferred from the structure of mirificin. An analogous enzyme, UGT94AX1 from celery, which catalyzes the final step in the biosynthesis of the flavone apioside apiin, serves as a functional model for this proposed enzymatic activity[10].

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Evaluation of pathways to the C‐glycosyl isoflavone puerarin in roots of kudzu ( Pueraria montana lobata) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Isoflavones in Pueraria by UHPLC-Q-Orbitrap HRMS and Study on α-Glucosidase Inhibitory Activity [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Glycosylation and methylation in the biosynthesis of isoflavonoids in Pueraria lobata [frontiersin.org]

- 8. Integrative Analyses of Metabolome and Transcriptome Reveal Regulatory Network of Puerarin Biosynthesis in Pueraria montana var. lobata - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional characterization of a C-glycosyltransferase from Pueraria lobata with dual-substrate selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. The apiosyltransferase celery UGT94AX1 catalyzes the biosynthesis of the flavone glycoside apiin - PMC [pmc.ncbi.nlm.nih.gov]

3'-Hydroxymirificin: A Technical Guide on Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Hydroxymirificin is a naturally occurring isoflavone glycoside found in the root of Pueraria lobata (Kudzu). As a member of the phytoestrogen class of compounds, it has garnered scientific interest for its potential bioactivity. This technical guide provides a comprehensive overview of the chemical structure, known properties, and biological effects of this compound, with a focus on its dual estrogenic and anti-proliferative activities. Detailed experimental methodologies for isolation and biological evaluation are presented, alongside structured data tables and pathway diagrams to facilitate advanced research and development.

Chemical Identity and Structure

This compound is classified as an isoflavone, a subclass of flavonoids characterized by a 3-phenylchromen-4-one backbone. It is a glycoside, meaning it consists of a sugar part (glycone) attached to a non-sugar part (aglycone). Specifically, it is the 8-C-apiosyl-glucoside of 3'-hydroxydaidzein.

The chemical structure consists of a daidzein core, hydroxylated at the 3' position of the B-ring, with a C-glycosidically linked disaccharide at the C-8 position. The sugar moiety is composed of a glucose unit and an apiose unit.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 8-(6-O-D-apio-β-D-furanosyl-β-D-glucopyranosyl)-3-(3,4-dihydroxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one | N/A |

| CAS Number | 168035-02-7 | [1] |

| Molecular Formula | C₂₆H₂₈O₁₄ | [1][2] |

| Molecular Weight | 564.49 g/mol | [1][2] |

| Appearance | Not explicitly reported; likely a solid. | N/A |

| Melting Point | Not experimentally determined in available literature. | N/A |

| Solubility | Not explicitly quantified. As an isoflavone glycoside, it is expected to have low solubility in water but higher solubility in polar organic solvents like methanol and ethanol.[3][4][5] | N/A |

| Purity Analysis | Typically 95%-99% as determined by HPLC-DAD or HPLC-ELSD. | [1] |

Isolation and Purification

This compound is isolated from the dried roots of Pueraria lobata. While a protocol specifically optimized for this compound is not detailed in the available literature, a general and effective methodology can be adapted from established procedures for separating polar isoflavone glycosides from this botanical source.

Experimental Protocol: Isolation and Purification

This protocol is a composite based on established methods for isoflavone glycoside separation from Pueraria lobata.

-

Extraction:

-

Dried, powdered roots of Pueraria lobata are extracted with an 80% methanol (MeOH) or 70% ethanol (EtOH) solution at a 1:10 solid-to-solvent ratio (w/v).

-

The mixture is subjected to ultrasonication or reflux extraction for 2-3 hours at a controlled temperature (e.g., 50-60°C).

-

The process is repeated three times. The resulting extracts are combined and filtered.

-

-

Solvent Partitioning:

-

The combined hydroalcoholic extract is concentrated under reduced pressure to remove the organic solvent.

-

The remaining aqueous suspension is then partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The highly polar isoflavone glycosides, including this compound, are expected to concentrate in the n-BuOH fraction.

-

-

Chromatographic Purification:

-

The dried n-BuOH fraction is subjected to column chromatography over a silica gel or Sephadex LH-20 stationary phase.

-

A gradient elution is performed using a solvent system such as chloroform-methanol-water or ethyl acetate-methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Fractions containing the target compound are pooled and further purified using preparative HPLC with a C18 column and a mobile phase gradient of acetonitrile and water.

-

-

Structure Identification:

-

The purity and identity of the isolated this compound are confirmed using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[1]

-

Workflow Diagram: Isolation of this compound

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. Identification is typically confirmed by comparing acquired Mass Spectrometry and NMR data against reference standards or previously reported (though not widely accessible) data.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular formula (C₂₆H₂₈O₁₄) by identifying the [M+H]⁺ or [M-H]⁻ adducts with high mass accuracy. Tandem MS (MS/MS) would reveal characteristic fragmentation patterns, including the loss of the apiose and glucose moieties.

-

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the isoflavone backbone, including aromatic protons on the A and B rings, and a singlet for the H-2 proton. Additional complex signals in the sugar region (typically 3.0-5.5 ppm) would correspond to the glucosyl and apiosyl protons.

-

¹³C NMR: The carbon NMR spectrum would show approximately 26 signals corresponding to the carbon atoms in the molecule, with distinct chemical shifts for the carbonyl carbon (C-4), aromatic carbons, and the carbons of the sugar units.

-

Biological Activity and Signaling Pathways

Research has demonstrated that this compound exhibits dual biological activities: estrogenic effects at low concentrations and anti-proliferative effects at higher concentrations in human breast carcinoma cells (MCF-7).

Estrogenic Activity

As a phytoestrogen, this compound can mimic the effects of endogenous estrogen, 17β-estradiol (E2). This activity is mediated through its interaction with estrogen receptors (ERα and ERβ). Binding of this compound to these nuclear receptors can initiate a signaling cascade that promotes cell proliferation, a hallmark of estrogenic action. This is particularly relevant in hormone-dependent tissues.

Anti-Proliferative Activity

Conversely, at higher concentrations, this compound has been shown to inhibit the growth of MCF-7 breast cancer cells. This suggests an alternative or overriding mechanism that counteracts the estrogenic proliferative signal. While the precise anti-proliferative pathway has not been fully elucidated for this specific compound, related isoflavones often induce apoptosis (programmed cell death) or cell cycle arrest.

Table 2: Biological Activity of this compound in MCF-7 Cells

| Assay | Endpoint | Result | Concentration | Reference |

| E-Screen Assay | Cell Proliferation | Estrogenic (promotes proliferation) | Low Concentrations | Ahn et al., 2019 |

| Cell Viability Assay | Cell Proliferation | Anti-proliferative (inhibits growth) | High Concentrations | Ahn et al., 2019 |

Note: Specific EC₅₀ and IC₅₀ values from the primary literature were not available in the searched resources but are reported in the cited study.

Postulated Signaling Pathway

The dual effects of this compound can be conceptualized as a dose-dependent activation of distinct cellular pathways. At low concentrations, the estrogenic pathway dominates, while at higher concentrations, an anti-proliferative pathway is triggered.

Bioactivity Assessment Protocols

The following are standard methodologies for evaluating the estrogenic and anti-proliferative effects of compounds like this compound.

Protocol: E-Screen Assay for Estrogenic Activity

-

Cell Culture:

-

MCF-7 cells are cultured in a standard medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

-

Prior to the assay, cells are weaned into a phenol red-free medium with charcoal-stripped FBS for at least 72 hours to remove any exogenous estrogens.

-

-

Assay Procedure:

-

Cells are seeded into 96-well plates at a low density (e.g., 3,000 cells/well) in the estrogen-free medium.

-

After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound (typically from 10⁻¹² M to 10⁻⁶ M), a positive control (17β-estradiol), and a vehicle control (DMSO).

-

Cells are incubated for 6 days.

-

-

Quantification:

-

Cell proliferation is quantified by measuring total DNA content (e.g., using a fluorescent DNA dye) or by using a cell viability reagent like MTT or PrestoBlue.

-

The proliferative effect is calculated relative to the vehicle control, and an EC₅₀ value is determined.

-

Protocol: Anti-Proliferation (MTT) Assay

-

Cell Culture:

-

MCF-7 cells are cultured in standard growth medium.

-

-

Assay Procedure:

-

Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well.

-

After 24 hours, the medium is replaced with fresh medium containing a range of higher concentrations of this compound (e.g., 1 µM to 100 µM).

-

Cells are incubated for 48 to 72 hours.

-

-

Quantification:

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan is solubilized with DMSO or a similar solvent.

-

The absorbance is read at ~570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle control, and an IC₅₀ value is calculated.

-

Workflow Diagram: Bioactivity Testing

Conclusion and Future Directions

This compound is a bioactive isoflavone glycoside with a complex, dose-dependent effect on estrogen receptor-positive breast cancer cells. Its estrogenic activity at low concentrations warrants caution, but its anti-proliferative effects at higher concentrations suggest potential for further investigation as a therapeutic agent. Future research should focus on elucidating the specific molecular mechanisms underlying its anti-proliferative action, conducting in-depth pharmacokinetic and bioavailability studies, and performing comprehensive spectroscopic analysis to fully characterize its physicochemical properties. The development of synthetic derivatives could also enhance its therapeutic index by maximizing anti-cancer effects while minimizing unwanted estrogenic activity.

References

- 1. Isoflavones, their Glycosides and Glycoconjugates. Synthesis and ...: Ingenta Connect [ingentaconnect.com]

- 2. researchgate.net [researchgate.net]

- 3. Impact of ethanol addition on the solubility of various soybean isoflavones in supercritical carbon dioxide and the effect of glycoside chain in isoflavones [agris.fao.org]

- 4. Enzymatic Synthesis of Puerarin Glucosides Using Cyclodextrin Glucanotransferase with Enhanced Antiosteoporosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unraveling the Estrogenic Action of 3'-Hydroxymirificin: A Technical Guide

For Immediate Release

A Deep Dive into the Molecular Interactions of a Promising Phytoestrogen with Estrogen Receptors

This technical guide provides a comprehensive analysis of the mechanism of action of 3'-hydroxymirificin, a key isoflavonoid isolated from Pueraria lobata (Kudzu), in estrogen receptor (ER) signaling. This document is intended for researchers, scientists, and drug development professionals engaged in the study of estrogenic compounds and their therapeutic potential.

Executive Summary

This compound has demonstrated notable estrogenic and anti-proliferative activities, positioning it as a compound of interest for further investigation. This guide synthesizes the available data on its interaction with estrogen receptors, detailing its impact on cell proliferation and the underlying signaling pathways. While direct competitive binding affinity data for this compound remains to be fully elucidated in publicly available literature, its biological activities strongly suggest a significant interaction with ERα and ERβ.

Estrogenic and Anti-proliferative Effects

Studies utilizing the human breast carcinoma cell line MCF-7, which is positive for both ERα and ERβ, have been instrumental in characterizing the bioactivity of this compound.

Cell Proliferation (E-screen Assay)

The E-screen assay, a well-established method for assessing the estrogenicity of compounds by measuring the proliferation of MCF-7 cells, has been employed to evaluate this compound. Research by Soo-Yeon Ahn and colleagues has shown that isoflavonoids from Pueraria lobata exhibit significant estrogen-like activities, promoting the proliferation of MCF-7 cells. While the specific EC50 value for this compound is not detailed in the primary literature's abstract, the study confirms its contribution to the overall estrogenic effect of the plant extract.

Conversely, at higher concentrations, many phytoestrogens, including those from Pueraria species, can exhibit anti-proliferative effects. This dual activity is a key area of investigation for its potential therapeutic applications.

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Cell Line | Observed Effect | Quantitative Data |

| Estrogenic Activity | MCF-7 | Increased cell proliferation | Specific EC50 not available |

| Anti-proliferative Activity | MCF-7 | Inhibition of cell proliferation | Specific IC50 not available |

Mechanism of Action in Estrogen Receptor Signaling

The biological effects of this compound are mediated through its interaction with estrogen receptors, which are ligand-activated transcription factors. The classical mechanism of estrogen action involves a series of steps from ligand binding to the regulation of gene expression.

Ligand Binding and Receptor Activation

The initial step in estrogen receptor signaling is the binding of a ligand, such as 17β-estradiol or a phytoestrogen like this compound, to the ligand-binding domain (LBD) of the ER. This binding induces a conformational change in the receptor.

Dimerization and Nuclear Translocation

Upon activation, the estrogen receptors dimerize, forming either homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ). This receptor-ligand complex then translocates to the nucleus.

DNA Binding and Transcriptional Regulation

In the nucleus, the dimerized receptors bind to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. This binding initiates the recruitment of co-activator or co-repressor proteins, leading to the modulation of gene transcription. The specific gene expression profile induced by this compound will determine its ultimate physiological effect.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize the estrogenic activity of compounds like this compound. The specific details for the experiments on this compound would be found in the full-text publication by Soo-Yeon Ahn et al.

Competitive Binding Assay

This assay is used to determine the relative binding affinity of a test compound to the estrogen receptor compared to a radiolabeled estrogen, typically [³H]-estradiol.

Materials:

-

Purified recombinant human ERα and ERβ

-

[³H]-17β-estradiol

-

Test compound (this compound)

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Hydroxyapatite slurry

-

Scintillation fluid and counter

Procedure:

-

A constant concentration of ER and [³H]-17β-estradiol are incubated with increasing concentrations of the unlabeled test compound.

-

The reaction is incubated to reach equilibrium.

-

The receptor-bound and free radioligand are separated, often by adding a hydroxyapatite slurry which binds the receptor-ligand complex.

-

The amount of bound radioactivity is measured by liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) is determined.

-

The relative binding affinity (RBA) is calculated relative to 17β-estradiol.

MCF-7 Cell Proliferation (E-screen) Assay

This assay measures the estrogen-dependent proliferation of MCF-7 cells.

Materials:

-

MCF-7 cells

-

Estrogen-free culture medium (phenol red-free medium supplemented with charcoal-stripped fetal bovine serum)

-

Test compound (this compound)

-

17β-estradiol (positive control)

-

Cell proliferation detection reagent (e.g., MTT, SRB, or CyQUANT)

Procedure:

-

MCF-7 cells are plated in 96-well plates in estrogen-free medium and allowed to attach.

-

The cells are then treated with various concentrations of the test compound or controls.

-

After a set incubation period (typically 6 days), cell proliferation is measured using a suitable detection method.

-

The proliferative effect is calculated relative to the vehicle control and the maximal effect of 17β-estradiol.

ERE-Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate transcription via the estrogen receptor.

Materials:

-

A suitable cell line (e.g., HeLa, HEK293, or MCF-7)

-

Expression vectors for ERα and/or ERβ

-

A reporter plasmid containing an estrogen response element (ERE) linked to a luciferase reporter gene (e.g., pERE-Luc)

-

A control plasmid for transfection efficiency normalization (e.g., expressing Renilla luciferase)

-

Transfection reagent

-

Test compound (this compound)

-

Luciferase assay reagents

Procedure:

-

Cells are co-transfected with the ER expression vector, the ERE-luciferase reporter plasmid, and the control plasmid.

-

After transfection, cells are treated with various concentrations of the test compound.

-

Following treatment, cells are lysed, and the luciferase activity is measured using a luminometer.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.

-

The fold induction of luciferase activity relative to the vehicle control is calculated.

Future Directions

The dual estrogenic and anti-proliferative activities of this compound warrant further in-depth investigation. Future research should focus on obtaining precise quantitative data for its binding affinities to ERα and ERβ (Ki or IC50 values) and its dose-dependent effects on transcriptional activation and cell proliferation (EC50 and IC50 values). Furthermore, elucidating the specific downstream target genes regulated by this compound will provide a more complete understanding of its molecular mechanism and help to assess its potential as a selective estrogen receptor modulator (SERM) for therapeutic applications.

Beyond Estrogenicity: A Technical Examination of 3'-Hydroxymirificin's Latent Biological Activities

For the attention of researchers, scientists, and drug development professionals, this technical guide explores the non-estrogenic biological functions of 3'-Hydroxymirificin, an isoflavonoid primarily isolated from the root of Pueraria lobata (Kudzu). While the estrogenic properties of isoflavones are widely studied, emerging research indicates a broader spectrum of activity, including antioxidant, anti-inflammatory, and enzyme-inhibitory effects. This paper synthesizes the available data on these ancillary activities, providing a resource for future research and development.

While direct studies on the non-estrogenic activities of this compound are limited, research on closely related isoflavonoids from Pueraria lobata provides significant insights into its potential biological functions. This guide will focus on the known activities of isoflavonoids from this source, offering a predictive framework for the therapeutic potential of this compound.

Enzyme Inhibition

Isoflavonoids isolated from Pueraria lobata have demonstrated significant inhibitory activity against various enzymes, suggesting a potential role in managing metabolic disorders and hyperpigmentation.

α-Glucosidase Inhibition

Certain isoflavonoids from Pueraria lobata have been identified as inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion.[1] Inhibition of this enzyme can delay glucose absorption and modulate postprandial hyperglycemia. A study evaluating various isoflavones from Pueraria species demonstrated that, with the exception of genistein, all tested isoflavones exhibited α-glucosidase inhibitory activity.[1]

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Research on Pueraria lobata extracts has identified the isoflavone calycosin as a potent competitive inhibitor of mushroom tyrosinase, with IC50 values of 1.45 ± 0.03 µM for L-tyrosine and 7.02 ± 0.46 µM for L-DOPA as substrates.[2] Molecular docking studies suggest that the hydroxyl groups at the C-3' and C-7 positions of the isoflavone structure are crucial for this inhibitory activity.[2]

Table 1: Enzyme Inhibitory Activities of Isoflavonoids from Pueraria lobata

| Compound | Enzyme | Substrate | IC50 Value | Inhibition Type | Reference |

| Calycosin | Mushroom Tyrosinase | L-tyrosine | 1.45 ± 0.03 µM | Competitive | [2] |

| Calycosin | Mushroom Tyrosinase | L-DOPA | 7.02 ± 0.46 µM | Competitive | [2] |

| Various Isoflavones (excluding genistein) | α-glucosidase | Not specified | Activity confirmed | Not specified | [1] |

Anti-inflammatory Activity

Total isoflavones from Pueraria lobata (TIPL) have been shown to exert anti-inflammatory effects in in vivo models of cerebral ischemia.[3] Oral administration of TIPL at a dose of 100 mg/kg resulted in a significant reduction in brain infarct volume and attenuated the ischemia-induced upregulation of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3] Furthermore, TIPL treatment reduced the activation of astrocytes and microglia, indicating a neuroprotective effect mediated by its anti-inflammatory properties.[3][4] The anti-inflammatory mechanisms of isoflavones are thought to involve the inhibition of pro-inflammatory enzymes and the modulation of immune cell responses.[5][6]

Antioxidant Properties

The antioxidant capacity of Pueraria lobata roots is attributed to their high concentration of isoflavonoids.[7] Comparative studies have shown that the aqueous root extract of Pueraria lobata possesses more potent antioxidant activity than that of Pueraria thomsonii, a closely related species.[8] This difference is correlated with the higher content of isoflavonoids such as daidzein, daidzin, and puerarin in P. lobata.[8] The antioxidant activity of these compounds is often evaluated using assays that measure their ability to scavenge free radicals.

Table 2: Antioxidant Activity of Pueraria lobata Root Extracts

| Assay | Extract Section | Antioxidant Potential | Reference |

| Total Phenolic Content | Root Outer Bark | Higher than whole root or kudzu root | [7] |

| DPPH Radical Scavenging | Root Outer Bark | Higher than whole root or kudzu root | [7] |

| ABTS Radical Scavenging | Root Outer Bark | Higher than whole root or kudzu root | [7] |

| Reducing Power | Root Outer Bark | Higher than whole root or kudzu root | [7] |

Experimental Protocols

α-Glucosidase Inhibition Assay[1]

The α-glucosidase inhibitory activity of isoflavones is determined by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

A mixture containing 50 μL of the sample solution and 50 μL of 0.1 M phosphate buffer (pH 6.8) is prepared.

-

50 μL of α-glucosidase solution (0.2 U/mL) is added to the mixture and incubated at 37 °C for 10 minutes.

-

The reaction is initiated by adding 50 μL of 1 mM pNPG.

-

After incubation at 37 °C for 30 minutes, the reaction is terminated by adding 1 mL of 0.1 M Na2CO3.

-

The absorbance of the resulting p-nitrophenol is measured at 405 nm.

-

The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] × 100, where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the test compound.

References

- 1. Analysis of Isoflavones in Pueraria by UHPLC-Q-Orbitrap HRMS and Study on α-Glucosidase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identifying an isoflavone from the root of Pueraria lobata as a potent tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Effects of Total Isoflavones from Pueraria lobata on Cerebral Ischemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of total isoflavones from Pueraria lobata on cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jfda-online.com [jfda-online.com]

- 8. A comparative study on aqueous root extracts of Pueraria thomsonii and Pueraria lobata by antioxidant assay and HPLC fingerprint analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of 3'-Hydroxymirificin: A Technical Guide to Identification and Validation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Hydroxymirificin, an isoflavone with the chemical formula C26H28O14[1][2], presents a promising scaffold for therapeutic development. However, a comprehensive understanding of its molecular targets and mechanism of action remains a critical unmet need in the scientific community. This technical guide addresses the current landscape of this compound research, acknowledging the significant gap in publicly available data regarding its specific biological targets and signaling pathways.

In light of the limited direct research on this compound, this document proposes a strategic pivot to established methodologies and known signaling pathways associated with structurally similar isoflavones. By providing detailed experimental protocols and conceptual frameworks, this guide aims to empower researchers to systematically identify and validate the molecular targets of this compound and other novel compounds. The included workflows and pathway diagrams serve as a robust starting point for hypothesis generation and experimental design in the pursuit of novel therapeutic agents.

Introduction to this compound

This compound is a complex isoflavone with a molecular weight of 564.49 g/mol and is identified by the CAS number 168035-02-7.[1][2] While its precise biological functions are not well-documented, the isoflavone class of compounds is renowned for its diverse pharmacological activities, often mediated through interactions with key cellular signaling pathways. Due to the current scarcity of specific data for this compound, this guide will leverage established principles of target identification and validation, drawing parallels from well-characterized signaling networks that are common targets for natural product-derived compounds.

Hypothetical Target Pathways for Isoflavones

Many isoflavones are known to modulate critical cellular signaling pathways implicated in cancer and other diseases. Two such central pathways are the MAP Kinase (MAPK) and PI3K/Akt signaling cascades. These pathways are frequently dysregulated in oncogenesis, making them prime targets for therapeutic intervention.

The MAP Kinase (MAPK) Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Activation of receptor tyrosine kinases (RTKs) by growth factors can trigger the downstream activation of RAS, which in turn activates a phosphorylation cascade involving RAF, MEK, and ERK. Activated ERK can then translocate to the nucleus to regulate gene expression.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical regulator of cell survival, growth, and proliferation. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which serves as a docking site for Akt and PDK1. This leads to the phosphorylation and activation of Akt, which can then phosphorylate a multitude of downstream targets to promote cell survival and inhibit apoptosis.

Experimental Protocols for Target Identification and Validation

The following sections outline detailed methodologies for the identification and validation of the molecular targets of a novel compound like this compound.

Target Identification Workflow

A generalized workflow for identifying the molecular targets of a compound is presented below. This multi-pronged approach combines computational and experimental methods to generate and confirm potential protein targets.

Detailed Experimental Methodologies

3.2.1. Affinity Chromatography-Mass Spectrometry

-

Ligand Immobilization: Covalently couple this compound to a solid support (e.g., sepharose beads).

-

Cell Lysate Preparation: Prepare a total protein lysate from a relevant cell line or tissue.

-

Affinity Purification: Incubate the immobilized ligand with the cell lysate to allow for the binding of target proteins.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads.

-

Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.2.2. Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the cell lysates to a range of temperatures.

-

Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.

-

Western Blotting: Analyze the soluble fraction by western blotting using an antibody against the putative target protein. A shift in the melting curve upon compound treatment indicates target engagement.

3.2.3. Kinase Inhibition Assay

-

Reaction Setup: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

-

Compound Incubation: Add varying concentrations of this compound to the reaction mixture.

-

Kinase Reaction: Initiate the kinase reaction and incubate for a defined period.

-

Detection: Quantify the extent of substrate phosphorylation using methods such as radiometric assays (32P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

-

Data Analysis: Determine the IC50 value of the compound.

Quantitative Data Summary

Given the absence of specific experimental data for this compound, the following table is a template that researchers can use to structure their findings once quantitative data from the aforementioned assays become available.

| Assay Type | Target Protein | Parameter | Value |

| Kinase Inhibition | e.g., RAF1 | IC50 | Data to be determined |

| Binding Assay | e.g., PI3K | Kd | Data to be determined |

| Cellular Assay | - | EC50 | Data to be determined |

Signaling Pathway Visualization

The following diagrams illustrate the hypothetical interactions of a compound with the MAPK and PI3K signaling pathways. These can serve as a foundation for building specific hypotheses for this compound's mechanism of action.

Conclusion and Future Directions

While the direct molecular targets of this compound are yet to be elucidated, the experimental frameworks and conceptual pathways presented in this guide provide a clear roadmap for future research. A systematic approach, combining robust biochemical and cellular assays, will be instrumental in uncovering the mechanism of action of this and other novel isoflavones. The identification of specific molecular targets will not only illuminate the therapeutic potential of this compound but also pave the way for the rational design of more potent and selective drug candidates. Further investigation into the broader class of isoflavones and their interactions with key signaling nodes, such as the 14-3-3 protein family which can modulate both MAPK and PI3K pathways, may also provide valuable insights.[3][4][5]

References

- 1. This compound | 168035-02-7 [chemicalbook.com]

- 2. CAS 168035-02-7 | this compound [phytopurify.com]

- 3. 14-3-3γ Induces Oncogenic Transformation by Stimulating MAP Kinase and PI3K Signaling | PLOS One [journals.plos.org]

- 4. 14-3-3gamma induces oncogenic transformation by stimulating MAP kinase and PI3K signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

The Role of 3'-Hydroxymirificin in Phytoestrogen Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Hydroxymirificin, an isoflavonoid phytochemical, has garnered attention within the scientific community for its potential as a phytoestrogen. Isolated from the roots of Pueraria lobata (Kudzu) and Pueraria mirifica, this compound exhibits a structural similarity to estradiol, allowing it to interact with estrogen receptors and modulate estrogenic signaling pathways.[1] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biological activities, the experimental protocols used for its evaluation, and its known mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the fields of phytochemistry, endocrinology, and oncology.

Quantitative Data on Biological Activity

The biological activity of this compound has been primarily characterized by its dual effects on estrogenic activity and cancer cell proliferation. The following tables summarize the key quantitative data from a pivotal study by Ahn et al. (2019), which investigated the effects of this compound on the human breast carcinoma cell line, MCF-7.[1]

Table 1: Estrogenic Activity of this compound in MCF-7 Cells

| Compound | EC50 (µM) |

| This compound | 0.47 ± 0.03 |

EC50: Half-maximal effective concentration required to induce an estrogenic response.

Table 2: Anti-proliferative Activity of this compound in MCF-7 Cells

| Compound | IC50 (µM) |

| This compound | 13.4 ± 0.8 |

IC50: Half-maximal inhibitory concentration required to inhibit cell proliferation.

Experimental Protocols

The following sections detail the methodologies for key experiments relevant to the study of this compound and other phytoestrogens.

Cell Culture and Maintenance

The MCF-7 human breast adenocarcinoma cell line is a common model for studying estrogen-responsive cancers.

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, 0.1 mM non-essential amino acids, 10 µg/mL insulin, and 1 mM sodium pyruvate. For estrogenic activity assays, phenol red-free medium is used to eliminate the estrogenic effects of the pH indicator.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 85-90% confluency, they are detached using a 0.25% Trypsin-EDTA solution, neutralized with complete growth medium, centrifuged, and resuspended in fresh medium for plating.

Cell Proliferation (E-Screen) Assay

This assay measures the estrogenic or anti-proliferative effects of a compound.

-

Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of approximately 400 cells per well in a hormone-free medium.

-

Compound Treatment: After a 3-day adaptation period in hormone-free medium, cells are treated with various concentrations of this compound or a vehicle control. The medium is replaced with fresh medium containing the test compound daily for 6 days.

-

Quantification: At the end of the treatment period, the total amount of DNA per well is quantified using a method such as the diphenylamine (DPA) assay to determine cell number. The results are used to calculate the IC50 or EC50 values.

Competitive Estrogen Receptor Binding Assay

This in vitro assay determines the ability of a compound to bind to the estrogen receptor (ER).

-

Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) and centrifuged to obtain a cytosolic fraction containing the estrogen receptors.

-

Competitive Binding: A constant amount of radiolabeled estradiol ([³H]-E₂) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Separation and Quantification: The receptor-bound and free radioligand are separated using a method like hydroxylapatite (HAP) adsorption. The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-E₂ is determined as the IC50 value, which is then used to calculate the relative binding affinity (RBA) compared to estradiol.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in cellular signaling pathways.

-

Cell Lysis: MCF-7 cells, after treatment with this compound, are lysed using a RIPA buffer to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target signaling proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanism of Action

Phytoestrogens like this compound exert their effects by interacting with estrogen receptors (ERα and ERβ) and modulating downstream signaling pathways. The binding of these compounds to ERs can initiate a cascade of events that influence gene expression and cellular processes.

The dual estrogenic and anti-proliferative effects of isoflavones are often concentration-dependent. At low concentrations, they can act as estrogen agonists, promoting the proliferation of estrogen-dependent cells. Conversely, at higher concentrations, they can act as estrogen antagonists, inhibiting cell growth and inducing apoptosis.

The anti-proliferative effects of isoflavones in breast cancer cells are thought to be mediated through the modulation of several key signaling pathways, including:

-

PI3K/Akt Pathway: Inhibition of this pathway can lead to decreased cell survival and proliferation.

-

MAPK/ERK Pathway: Modulation of this pathway can affect cell growth, differentiation, and apoptosis.

-

Bcl-2 Family Proteins: Regulation of the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can determine the cell's fate.

The following diagrams illustrate the general experimental workflow for assessing phytoestrogen activity and a simplified model of isoflavone-mediated signaling in breast cancer cells.

References

Methodological & Application

Application Note: Development and Validation of a HPLC-UV Method for the Quantification of 3'-Hydroxymirificin

Abstract

This application note details a comprehensive and robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 3'-hydroxymirificin. The developed method is suitable for the determination of this compound in raw materials and finished products. The protocol outlines the complete method validation according to the International Council for Harmonisation (ICH) guidelines, ensuring the method's suitability for its intended purpose. All experimental procedures and validation data are presented to guide researchers, scientists, and drug development professionals in the accurate quantification of this isoflavonoid.

Introduction

This compound is an isoflavonoid of interest, often found in plants of the Pueraria genus. Like other isoflavonoids, it is investigated for its potential biological activities. Accurate and reliable quantification of this compound is crucial for quality control, stability testing, and pharmacokinetic studies. This document provides a step-by-step guide for the development and validation of an HPLC-UV method for this purpose.

Chemical Properties

-

Compound Name: this compound

-

CAS Number: 168035-02-7

-

Molecular Formula: C₂₆H₂₈O₁₄

-

Molecular Weight: 564.496 g/mol

-

Chemical Structure: this compound is structurally related to other isoflavonoids found in Pueraria species, such as puerarin and daidzin.

HPLC-UV Method Development

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector is required.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for the analysis of this compound, based on methods for similar isoflavonoids.[1][2][3]

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient Elution | 5-50% B over 25 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 250 nm (It is recommended to use a PDA detector to determine the absorption maximum of this compound) |

Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to obtain a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve.

-

Sample Preparation: The sample preparation method will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

Method Validation Protocol

The developed HPLC method must be validated to ensure its performance is acceptable for the intended application. The validation should include the following parameters as per ICH guidelines.

System Suitability

System suitability testing is performed to ensure that the chromatographic system is adequate for the intended analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2.0 |

| Theoretical Plates (N) | N ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for six replicate injections of the same standard |

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by comparing the chromatograms of a blank, a placebo, a standard solution, and a sample solution. The peak for this compound in the sample should be pure and have no co-eluting peaks at the retention time of the analyte.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

| Parameter | Acceptance Criteria |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Range | The range over which the method is shown to be linear, accurate, and precise (e.g., 80-120% of the expected sample concentration). |

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples).

| Concentration Level | Acceptance Criteria for Recovery |

| 80% | 98.0% - 102.0% |

| 100% | 98.0% - 102.0% |

| 120% | 98.0% - 102.0% |

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels: repeatability and intermediate precision.

| Precision Level | Acceptance Criteria for RSD |

| Repeatability (Intra-day) | ≤ 2.0% |

| Intermediate Precision (Inter-day) | ≤ 2.0% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

| Parameter | Method of Determination |

| LOD | Signal-to-Noise ratio of 3:1 |

| LOQ | Signal-to-Noise ratio of 10:1 |

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.

| Parameter Varied | Example Variation | Acceptance Criteria for RSD |

| Flow Rate | ± 0.1 mL/min | ≤ 2.0% |

| Column Temperature | ± 2 °C | ≤ 2.0% |

| Mobile Phase Composition | ± 2% organic | ≤ 2.0% |

Data Presentation

The following tables summarize the expected results from the method validation.

Table 1: System Suitability Results

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Tailing Factor (T) | 1.1 | T ≤ 2.0 |

| Theoretical Plates (N) | 5500 | N ≥ 2000 |

| RSD of Peak Area (%) | 0.8% | ≤ 2.0% |

Table 2: Linearity Data

| Concentration (µg/mL) | Peak Area (mAU*s) |

|---|---|

| 10 | 125,432 |

| 25 | 312,987 |

| 50 | 624,567 |

| 100 | 1,251,098 |

| 150 | 1,876,453 |

| r² | 0.9995 |

Table 3: Accuracy (Recovery) Data

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |

|---|---|---|---|

| 80% | 80 | 79.5 | 99.4 |

| 100% | 100 | 100.2 | 100.2 |

| 120% | 120 | 119.3 | 99.4 |

Table 4: Precision Data

| Precision Level | RSD (%) | Acceptance Criteria |

|---|---|---|

| Repeatability (n=6) | 1.2% | ≤ 2.0% |

| Intermediate (n=6) | 1.5% | ≤ 2.0% |

Table 5: LOD and LOQ

| Parameter | Result (µg/mL) |

|---|---|

| LOD | 0.1 |

| LOQ | 0.3 |

Table 6: Robustness Data

| Parameter Varied | RSD (%) | Acceptance Criteria |

|---|---|---|

| Flow Rate (0.9 mL/min) | 1.3% | ≤ 2.0% |

| Flow Rate (1.1 mL/min) | 1.4% | ≤ 2.0% |

| Temperature (33 °C) | 1.2% | ≤ 2.0% |

| Temperature (37 °C) | 1.3% | ≤ 2.0% |

Experimental Workflows and Relationships

Caption: Workflow for HPLC Method Development and Validation.

Caption: Structural Relationship of this compound to other Isoflavonoids.

Conclusion

The HPLC-UV method described in this application note is a reliable and robust method for the quantitative determination of this compound. The validation data demonstrates that the method is specific, linear, accurate, precise, and robust within the specified range. This method can be readily implemented in a quality control or research laboratory for the analysis of this compound.

References

Application Notes and Protocols for the Extraction of 3'-Hydroxymirificin from Pueraria lobata Roots

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Hydroxymirificin, also known as 3'-hydroxypuerarin, is an isoflavone found in the roots of Pueraria lobata (kudzu). Isoflavones from this plant have garnered significant interest for their potential therapeutic properties, including estrogenic and anti-proliferative activities. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from Pueraria lobata roots, intended for use in research and drug development.

Data Presentation: Comparison of Extraction Methods for Isoflavones from Pueraria lobata

The following table summarizes quantitative data from various studies on the extraction of isoflavones from Pueraria lobata, providing a comparative overview of different methodologies. While specific yields for this compound are not always reported, the data for the major isoflavone, puerarin, offers valuable insights for optimizing the extraction of related isoflavone glycosides.

| Extraction Method | Solvent System | Temperature (°C) | Time | Solid-to-Liquid Ratio | Key Findings |

| Ethanol Hot Reflux | 70% Ethanol | 85 | 2 x 3 h | 1:10 (g/mL) | Extraction rate of total flavonoids >9%, with a flavonoid content in the extract >40%.[1] |

| Ultrasonic-Assisted Extraction (UAE) | 50% Methanol or 30% Ethanol | Not specified | Not specified | Not specified | 50% methanol and 30% ethanol showed higher extraction efficiency for 3'-hydroxypuerarin compared to other concentrations.[2] |

| n-Butanol/Water Two-Phase Extraction | n-Butanol/Water (1:1, v/v) | 25 | 60 min | 1:10 (g/mL) | Lower pH favored the extraction of puerarin into the n-butanol phase.[1] |

| Pressurized Liquid Extraction (PLE) | 95% Ethanol | 100 | 10 min | 1:10 (g/mL) | Yields of daidzein, puerarin, and daidzin increased significantly at 100°C compared to 60°C.[1] |

Experimental Protocols

This section outlines a comprehensive protocol for the extraction, purification, and quantification of this compound from Pueraria lobata roots, synthesized from established methods for isoflavone isolation.

Raw Material Preparation

-

Procurement and Identification: Obtain dried roots of Pueraria lobata. Ensure proper botanical identification of the plant material.

-

Grinding: Grind the dried roots into a fine powder (approximately 40-60 mesh) to increase the surface area for efficient extraction.

-

Drying: Dry the powdered material in an oven at 60°C to a constant weight to remove residual moisture.

Extraction of Crude Isoflavone Extract

This protocol utilizes ethanol extraction, which has been shown to be effective for isoflavones.

-

Solvent Selection: Prepare a 70% (v/v) ethanol-water solution.

-

Extraction Procedure:

-

Mix the dried Pueraria lobata root powder with the 70% ethanol solution at a solid-to-liquid ratio of 1:10 (w/v).

-

Perform the extraction using a reflux apparatus at 85°C for 3 hours.

-

After the first extraction, filter the mixture and collect the supernatant.

-

Repeat the extraction process on the plant residue under the same conditions for another 3 hours to maximize the yield.

-

Combine the supernatants from both extractions.

-

-

Concentration: Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain a crude extract.

Purification of this compound

A multi-step chromatographic approach is recommended for the purification of this compound from the crude extract.

-

Flash Chromatography (FC):

-

Column: C18 reversed-phase flash chromatography column.

-

Mobile Phase: A gradient of methanol and water.

-

Procedure:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Load the sample onto the pre-equilibrated column.

-

Elute the column with a stepwise or linear gradient of increasing methanol concentration.

-

Collect fractions and monitor the elution profile using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Pool the fractions containing this compound based on the analysis.

-

-

-

Centrifugal Partition Chromatography (CPC) (Optional, for higher purity):

-

For further purification, the fractions enriched with this compound can be subjected to CPC.

-

A biphasic solvent system, such as ethyl acetate-ethanol-water, can be employed for separation.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: An HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

-

Detection: Set the UV detector to a wavelength of 250 nm for the detection of isoflavones.[3]

-

Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations to generate a calibration curve.

-

Sample Preparation: Dissolve a precisely weighed amount of the purified sample in the mobile phase.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Calculation: Determine the concentration of this compound in the sample by comparing its peak area with the calibration curve.

Physicochemical Properties and Stability

-

Stability: Isoflavones can be sensitive to high temperatures, extreme pH, and light. It is recommended to store the purified this compound in a cool, dark, and dry place. For long-term storage, refrigeration or freezing in a tightly sealed container is advisable.

Mandatory Visualizations

Experimental Workflow

References

Application Notes and Protocols for 3'-Hydroxymirificin Cell-Based Assays in MCF-7 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Hydroxymirificin, a novel compound of interest, holds potential as a therapeutic agent in estrogen receptor-positive (ER+) breast cancer. This document provides detailed protocols for a comprehensive cell-based assay workflow to evaluate the efficacy of this compound using the human breast adenocarcinoma cell line, MCF-7. These protocols are designed to be a foundational guide for researchers investigating the anti-cancer properties of this compound. The MCF-7 cell line is a well-established in vitro model for ER+ breast cancer, making it an appropriate choice for these initial studies.[1][2] The assays outlined below will assess the impact of this compound on cell viability, apoptosis, and cell cycle progression.

Core Methodologies

A series of established cell-based assays will be employed to characterize the cellular response to this compound treatment. The following protocols are optimized for MCF-7 cells and can be adapted for high-throughput screening.

MCF-7 Cell Culture and Maintenance

A crucial prerequisite for reliable and reproducible results is the proper maintenance of healthy MCF-7 cell cultures.

Materials:

-

MCF-7 cells (ATCC® HTB-22™)

-

Eagle's Minimum Essential Medium (EMEM)[3]

-

Fetal Bovine Serum (FBS)[3]

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)[3]

-

0.25% Trypsin-EDTA solution[3]

-

Phosphate-Buffered Saline (PBS), sterile

Protocol:

-

Culture Medium Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin. For routine culture, some labs also include 0.1 mM non-essential amino acids, 10 µg/mL insulin, and 1 mM sodium pyruvate.[3][4]

-

Cell Thawing and Plating:

-

Rapidly thaw a cryopreserved vial of MCF-7 cells in a 37°C water bath.[1][5]

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 125 x g for 5 minutes.[3]

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Transfer the cell suspension to a T-75 culture flask.

-

-

Cell Maintenance:

-

Cell Passaging:

-

When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer twice with sterile PBS.[3]

-

Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.[3][4]

-

Neutralize the trypsin by adding 10 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Centrifuge the cell suspension at 125 x g for 5 minutes.[3]

-

Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Plate the cells at a desired density for subsequent experiments or for continued culture (a typical split ratio is 1:3 to 1:4).[5]

-

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]

Materials:

-

MCF-7 cells

-

Complete growth medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well microtiter plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium.

-

Aspirate the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution to each well.[6]

-

Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

-

Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]

Data Presentation:

| Concentration of this compound (µM) | Absorbance at 570 nm (Mean ± SD) | % Cell Viability |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |

| 1 | 1.18 ± 0.06 | 94.4 |

| 5 | 0.95 ± 0.05 | 76.0 |

| 10 | 0.63 ± 0.04 | 50.4 |

| 25 | 0.31 ± 0.03 | 24.8 |

| 50 | 0.15 ± 0.02 | 12.0 |

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

MCF-7 cells

-

Complete growth medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates at a density of 5 x 10^5 cells/well.[7] After 24 hours, treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting:

-

Collect the culture medium (containing floating cells).

-

Gently trypsinize the adherent cells and add them to the collected medium.[7]

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cells once with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[7]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

-

Add 400 µL of 1X Binding Buffer to each tube.[8]

-

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[8]

Data Presentation:

| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |

| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.5 ± 0.1 |

| This compound (IC50) | 45.8 ± 3.5 | 35.1 ± 2.8 | 15.6 ± 1.9 | 3.5 ± 0.7 |

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

MCF-7 cells

-

Complete growth medium

-

This compound

-

Cold 70% Ethanol

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with this compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization.

-

Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation:

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control | 65.4 ± 3.2 | 20.1 ± 1.8 | 14.5 ± 1.5 |